Chemical structure and properties of 4-Carboxythiophene-2-boronic acid
Chemical structure and properties of 4-Carboxythiophene-2-boronic acid
An In-depth Technical Guide to 4-Carboxythiophene-2-boronic acid
Introduction: A Bifunctional Linchpin in Modern Chemistry
4-Carboxythiophene-2-boronic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure is characterized by a thiophene ring—a five-membered aromatic ring containing a sulfur atom—functionalized with both a carboxylic acid group at the 4-position and a boronic acid group at the 2-position. This dual functionality makes it a highly versatile and valuable building block in organic synthesis.
The boronic acid moiety is renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] This allows for the facile construction of complex biaryl and heterocyclic systems. Simultaneously, the carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation and esterification, enabling its conjugation to other molecules of interest. This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and critical applications of 4-carboxythiophene-2-boronic acid, with a focus on its practical utility for researchers in drug discovery and development.
Physicochemical and Structural Properties
The unique arrangement of the electron-withdrawing carboxylic acid group and the versatile boronic acid moiety on the electron-rich thiophene ring dictates the compound's reactivity and physical properties. While specific experimental data for the 4-carboxy-2-boronic acid isomer is not widely published, the properties of its isomers provide a reliable reference point.
| Property | Data | Source |
| Chemical Formula | C₅H₅BO₄S | [2] |
| Molecular Weight | 171.96 g/mol | [2] |
| Appearance | Typically an off-white to beige solid powder. | [3][4] |
| CAS Number | 913835-91-3 (for isomer: 2-Carboxythiophene-4-boronic acid) | [2] |
| Melting Point | 170-172 °C (for isomer: 2-Carboxythiophene-4-boronic acid) | [2] |
| Boiling Point | 467.6 ± 55.0 °C at 760 mmHg (for isomer: 5-Carboxythiophene-2-boronic acid) | [5] |
| InChI Key | OQGIKNPOYTVNNF-UHFFFAOYSA-N (for isomer: 5-Carboxythiophene-2-boronic acid) | [5][6] |
| SMILES | O=C(O)c1cc(B(O)O)cs1 | (Canonical) |
Note: Data presented is for closely related isomers and is expected to be representative.
Boronic acids are known to have relatively low solubility in water, though the presence of the polar carboxylic acid group can improve this characteristic compared to non-carboxylated analogs.[7] The pKa of the boronic acid group is typically around 9, but this can be influenced by the electronic nature of the aromatic ring and the presence of other functional groups.[8]
Synthesis and Reactivity Profile
Synthesis Pathways
The synthesis of aryl boronic acids has evolved significantly, moving towards more efficient and versatile methods.
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Classical Approach: The traditional method involves the reaction of a lithiated or Grignard reagent with a trialkyl borate ester, such as trimethyl borate, followed by acidic hydrolysis to yield the boronic acid.[1][9] This requires the initial synthesis of an organometallic compound from the corresponding halo-thiophene.
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Modern Decarboxylative Borylation: A more innovative and powerful method involves the direct conversion of a carboxylic acid to a boronic acid. This technique, known as decarboxylative borylation, often utilizes a nickel catalyst to replace the carboxylic acid group with a boryl group.[10][11] This approach is highly advantageous as it starts from abundant and structurally diverse carboxylic acids.[10][11]
Representative Experimental Protocol
This protocol provides a general methodology for a Suzuki-Miyaura coupling reaction. The specific conditions (catalyst, base, solvent, temperature) may require optimization depending on the substrate.
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Vessel Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Carboxythiophene-2-boronic acid (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the vessel.
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Causality: The catalyst is the engine of the reaction. Only a catalytic amount is needed as it is regenerated in each cycle. The choice of catalyst and ligands can significantly impact reaction efficiency.
-
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Causality: The solvent must solubilize the reactants. A biphasic system with water is common, as the base is often water-soluble and aids in the formation of the active boronate species. Degassing removes dissolved oxygen.
-
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Causality: The work-up procedure removes the inorganic base, salts, and water-soluble impurities. Purification isolates the desired product from unreacted starting materials and byproducts.
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Applications in Drug Discovery and Development
The incorporation of boronic acids into drug candidates has become an increasingly successful strategy. [12][13]To date, the FDA has approved several boronic acid-containing drugs, including Bortezomib (Velcade®) for multiple myeloma and Vaborbactam for complicated urinary tract infections. [12][14]
-
Enzyme Inhibition: The boron atom in a boronic acid is electrophilic and can form a reversible covalent bond with nucleophilic residues (like serine or threonine) in the active site of an enzyme. [7]This property makes them effective inhibitors of proteases and other enzymes. For example, 4-carboxyphenylboronic acid, a structural analog, is a known inhibitor of AmpC β-lactamase, an enzyme responsible for antibiotic resistance. [15]* Pharmacophore and Scaffold: The thiophene ring is a well-established bioisostere for a phenyl ring, often used to modulate pharmacokinetic properties. Thiophene-2-carboxylic acid derivatives have been investigated as potent antagonists for the P2Y14 receptor, a target for treating inflammatory bowel disease. [16]* Molecular Probes and Diagnostics: The ability of boronic acids to bind with diols, such as those found in saccharides, makes them useful for developing sensors and probes for glucose and other biologically important sugars. [17] The dual functionality of 4-Carboxythiophene-2-boronic acid allows it to serve as a versatile scaffold. The boronic acid can be used to couple to a core structure via a Suzuki reaction, while the carboxylic acid can be used to attach side chains or solubilizing groups to fine-tune the biological activity and properties of the final compound.
Safety, Handling, and Storage
As with all laboratory chemicals, 4-Carboxythiophene-2-boronic acid and its analogs should be handled with appropriate care.
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Health Hazards: This class of compounds is generally classified as causing skin irritation, serious eye irritation, and potential respiratory irritation if inhaled. [3][4]It may be harmful if swallowed. [5]* Precautionary Measures: Always handle this chemical in a well-ventilated area or a fume hood. [3]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [18]Avoid breathing dust. Wash hands thoroughly after handling. [3]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. [3]For skin contact, wash with plenty of soap and water. [3]If inhaled, move the person to fresh air. [19]If swallowed, rinse the mouth and seek medical attention. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3][18]Some related compounds are noted to be sensitive to air and light, so storage under an inert atmosphere and in an opaque container may be advisable. [18][19]
References
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Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available at: [Link]
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MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]
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R&D World. (2017, April 20). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Available at: [Link]
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Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. Available at: [Link]
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Beilstein Journal of Organic Chemistry. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
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Wikipedia. Thiophene-2-carboxylic acid. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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PubMed. (2024, July 25). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Available at: [Link]
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Organic Syntheses. boric acid. Available at: [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Available at: [Link]
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ResearchGate. Design and discovery of boronic acid drugs. Available at: [Link]
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MDPI. (2024, November 14). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available at: [Link]
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PubChem. 2-Formylthiophene-4-boronic acid. Available at: [Link]
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